2-Methylsulfanyl-naphtho[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfanyl-naphtho[1,2-d]oxazole is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring The naphtho[1,2-d]oxazole structure incorporates a naphthalene ring system fused to the oxazole ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-naphtho[1,2-d]oxazole typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the oxazolines formed are subsequently oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of naphthols and amines with TEMPO as the oxygen source, which allows for the rapid assembly of naphtho[1,2-d]oxazole skeletons .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of flow chemistry and the use of stable reagents like Deoxo-Fluor® suggest that scalable processes could be developed based on the laboratory-scale methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-naphtho[1,2-d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or TEMPO.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, TEMPO.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can produce a wide range of functionalized naphtho[1,2-d]oxazoles.
Scientific Research Applications
2-Methylsulfanyl-naphtho[1,2-d]oxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-naphtho[1,2-d]oxazole involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methylsulfanyl group and the oxazole ring can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]oxazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
2-Methyl-naphtho[1,2-d]oxazole: Similar structure but without the sulfanyl group, leading to different chemical properties.
2-Methylsulfanyl-benzoxazole: Contains a benzene ring instead of a naphthalene ring, resulting in different physical and chemical characteristics.
Uniqueness
2-Methylsulfanyl-naphtho[1,2-d]oxazole is unique due to the combination of the naphthalene ring, oxazole ring, and the methylsulfanyl group
Properties
IUPAC Name |
2-methylsulfanylbenzo[e][1,3]benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c1-15-12-13-11-9-5-3-2-4-8(9)6-7-10(11)14-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQPLGUSVCKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.